REACTION_CXSMILES
|
[O:1]1[CH2:10][CH:2]1[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:11]=[N+:12]=[N-:13].[Na+].C(OC)=O.CO>O>[C:4]1([CH2:3][CH:2]([OH:1])[CH2:10][N:11]=[N+:12]=[N-:13])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C(CC2=CC=CC=C2)C1
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A procedure similar to that described in Preparation 12
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(CN=[N+]=[N-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |